molecular formula C13H17NO B13250093 (1-Benzofuran-2-ylmethyl)(tert-butyl)amine

(1-Benzofuran-2-ylmethyl)(tert-butyl)amine

Cat. No.: B13250093
M. Wt: 203.28 g/mol
InChI Key: ILMBVNYMJXETNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzofuran-2-ylmethyl)(tert-butyl)amine typically involves the reaction of benzofuran derivatives with tert-butylamine under specific conditions. One common method includes the use of a benzofuran-2-ylmethyl halide as a starting material, which reacts with tert-butylamine in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Benzofuran-2-ylmethyl)(tert-butyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

(1-Benzofuran-2-ylmethyl)(tert-butyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Benzofuran-2-ylmethyl)(tert-butyl)amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzofuran-2-ylmethyl)(tert-butyl)amine is unique due to the presence of both the benzofuran ring and the tert-butylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-2-methylpropan-2-amine

InChI

InChI=1S/C13H17NO/c1-13(2,3)14-9-11-8-10-6-4-5-7-12(10)15-11/h4-8,14H,9H2,1-3H3

InChI Key

ILMBVNYMJXETNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC2=CC=CC=C2O1

Origin of Product

United States

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